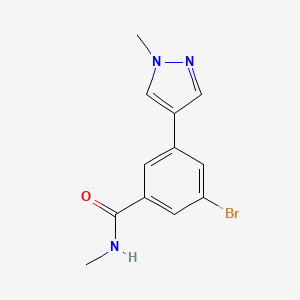
4-Isobutoxy-2-(pyrrolidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutoxy-2-(pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety, with an isobutoxy group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2-(pyrrolidin-1-yl)aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Aniline Moiety: The aniline moiety can be introduced through nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Introduction of the Isobutoxy Group: The isobutoxy group can be attached via etherification reactions, using isobutanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-2-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Isobutoxy-2-(pyrrolidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing novel biologically active molecules, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Biological Studies: The compound is used in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, contributing to the development of new industrial products.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The isobutoxy group may enhance the compound’s pharmacokinetic properties, improving its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Similar structure but lacks the isobutoxy group.
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Contains an ethoxy group instead of an isobutoxy group.
4-(Pyrrolidin-1-ylcarbonyl)aniline: Features a carbonyl group in place of the isobutoxy group.
Uniqueness
4-Isobutoxy-2-(pyrrolidin-1-yl)aniline is unique due to the presence of the isobutoxy group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C14H22N2O/c1-11(2)10-17-12-5-6-13(15)14(9-12)16-7-3-4-8-16/h5-6,9,11H,3-4,7-8,10,15H2,1-2H3 |
InChI Key |
PCZZCISZFODONT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


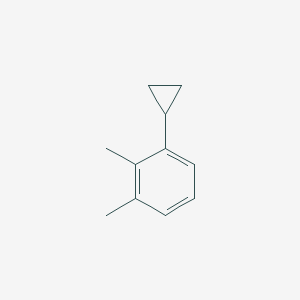
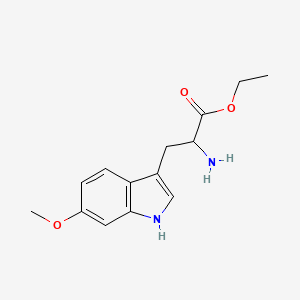
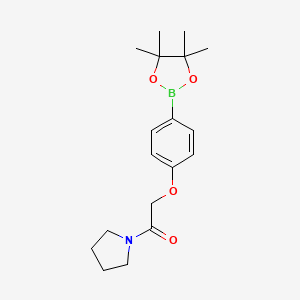
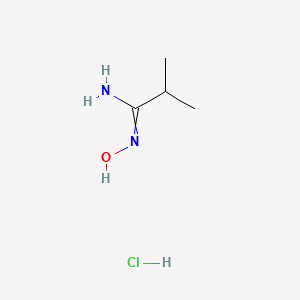
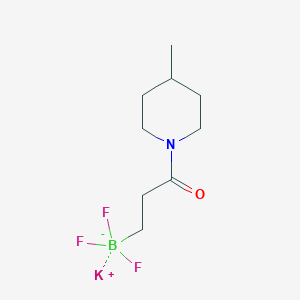
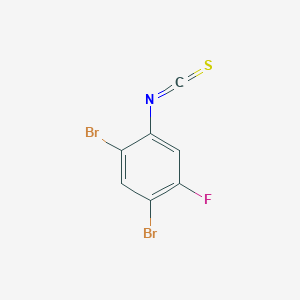
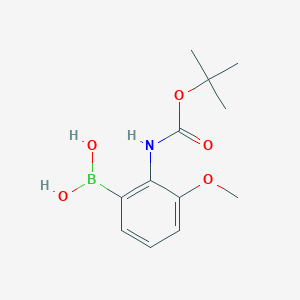
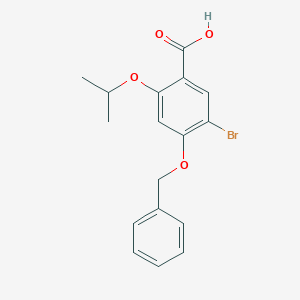
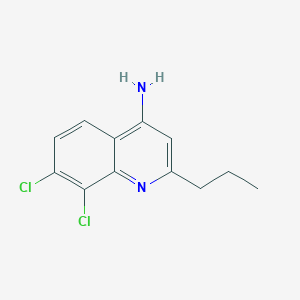
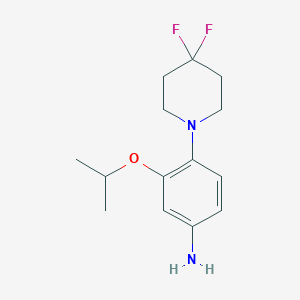
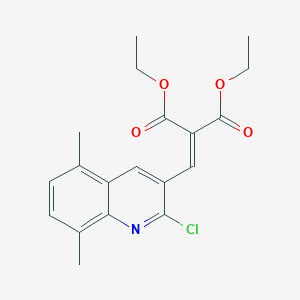
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
